![molecular formula C9H4Cl2O2S B2836688 2,3-Dichloro-1-benzothiophene-7-carboxylic acid CAS No. 1934572-26-5](/img/structure/B2836688.png)
2,3-Dichloro-1-benzothiophene-7-carboxylic acid
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Overview
Description
2,3-Dichloro-1-benzothiophene-7-carboxylic acid is a chemical compound with the molecular formula C9H4Cl2O2S . It is also known as 3,6-Dichloro-1-benzothiophene-2-carboxylic acid . This compound is an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) inhibitor .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-1-benzothiophene-7-carboxylic acid consists of a benzothiophene core with two chlorine atoms and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The storage temperature is 2-8°C . The molecular weight is 247.1 .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, which include 2,3-Dichloro-1-benzothiophene-7-carboxylic acid, have been studied by a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This means they can help protect metals and other materials from the damaging effects of corrosion.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These are materials that have similar properties to traditional semiconductors, but are made of organic compounds.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that uses an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound.
Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)
Thiophene derivatives have been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene . These are types of solar cells that convert sunlight into electricity using organic compounds.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,3-dichloro-1-benzothiophene-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2S/c10-6-4-2-1-3-5(9(12)13)7(4)14-8(6)11/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGUHQRFXAAUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)SC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-1-benzothiophene-7-carboxylic acid | |
CAS RN |
1934572-26-5 |
Source
|
Record name | 2,3-dichloro-1-benzothiophene-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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